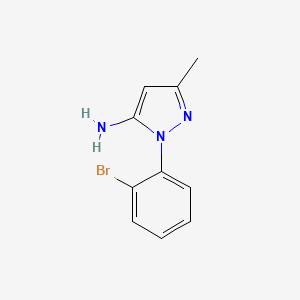

1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine

描述

1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 1247661-11-5) is a pyrazole derivative characterized by a 2-bromophenyl substituent at the N1 position and a methyl group at the C3 position of the pyrazole ring. Its molecular formula is C₁₀H₁₀BrN₃, with a molecular weight of 252.11 g/mol .

属性

IUPAC Name |

2-(2-bromophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFSXPMQZLCVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-bromoacetophenone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of phosphoric acid and polyphosphoric acid, with the reaction mixture being heated to around 120°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product typically involves column chromatography and recrystallization techniques.

化学反应分析

Types of Reactions: 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.

Nucleophilic Substitution: The bromine atom can also be replaced by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are utilized.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted pyrazoles.

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyrazole compounds, including 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the pyrazole ring can enhance the compound's efficacy as an anticancer agent by targeting specific cellular pathways involved in tumor growth and proliferation .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Agrochemical Applications

- Pesticide Development :

Materials Science Applications

- Polymer Chemistry :

Case Studies

作用机制

The mechanism of action of 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Key Structural and Functional Insights:

Halogen Effects: The 2-bromophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which can stabilize aromatic interactions in protein binding pockets. The 3-fluorobenzyl derivative (C₁₁H₁₂FN₃) leverages fluorine’s high electronegativity for enhanced hydrogen bonding, a trait exploited in drug design for target selectivity .

This feature is absent in simpler analogues like 3-(3-bromophenyl)-1H-pyrazol-5-amine (C₉H₈BrN₃), which may exhibit greater flexibility .

Biological Activity Trends :

- Compounds with methoxy (e.g., C₁₁H₁₃N₃O) or fluorobenzyl groups show improved pharmacokinetic profiles in preliminary studies, attributed to enhanced solubility and metabolic stability .

- The triazole derivative N-(2-bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (C₁₃H₁₀BrN₅) demonstrates anticancer activity, suggesting that bromophenyl-pyrazole hybrids could be optimized for similar applications .

生物活性

1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3, with a molecular weight of approximately 252.11 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a bromophenyl substituent that enhances its reactivity and biological activity.

1. Anti-inflammatory Activity

Pyrazole derivatives, including this compound, are known for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit various inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Mechanism of Action:

The compound may interact with specific enzymes or receptors involved in inflammation, modulating their activity through hydrogen bonding or π-π interactions.

2. Anticancer Properties

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Case Study:

In one study, three pyrazole derivatives exhibited significant apoptosis-inducing activities in MDA-MB-231 cells at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. In vitro studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against specific bacterial strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Anticancer | Different bromination pattern affecting activity |

| 1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Antimicrobial | Varying reactivity patterns due to bromine position |

| 4-Methylphenylpyrazole | Anti-inflammatory | Lacks bromine; simpler analog for comparison |

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various chemical methods. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy as a pharmaceutical agent. The unique substitution pattern on the pyrazole ring influences its biological activity significantly.

常见问题

Q. What are the optimized synthetic routes for 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves a multi-step pathway starting with cyclization of α,β-unsaturated ketones or thiourea precursors. For example, halogenated pyrazole derivatives are synthesized via condensation of 5-methyl-1-phenyl-1H-pyrazole intermediates with aromatic aldehydes under acidic or basic conditions . Key intermediates are characterized using FT-IR (to confirm functional groups like C-Br stretches) and 1H/13C NMR (to verify regiochemistry and substitution patterns). X-ray crystallography is employed for unambiguous structural confirmation, as demonstrated for related bromophenyl-pyrazole derivatives .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, NH2 signals at δ 5.2–5.5 ppm). 13C NMR confirms carbon frameworks, including bromine-induced deshielding effects on adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 266.02 for C10H10BrN3) .

- X-ray Diffraction : Resolves bond angles and crystallographic packing, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., emission spectra discrepancies) between studies be resolved?

- Methodological Answer : Discrepancies in photophysical data (e.g., emission maxima in DMSO at 356 nm vs. other solvents) arise from solvent polarity effects or impurities. To address this:

- Control Experiments : Repeat measurements in anhydrous solvents with standardized concentrations.

- Time-Dependent Density Functional Theory (TD-DFT) : Computationally model excited-state behavior to validate experimental emission profiles .

- HPLC-Purity Analysis : Ensure >95% purity to exclude side-product interference .

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhances antimicrobial activity by increasing electrophilicity. For example, 3-trifluoromethyl analogs show MIC values of 12.5 µg/mL against E. coli .

- Pharmacophore Mapping : Use molecular docking to identify interactions with targets like σ1 receptors, where bromine’s hydrophobic bulk improves binding affinity .

- SAR Studies : Systematic synthesis of derivatives (e.g., replacing Br with Cl or methoxy groups) followed by in vitro assays (e.g., tubulin polymerization inhibition) quantifies activity trends .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Reaction Path Search Methods : Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) model transition states to predict preferred attack sites (e.g., para vs. ortho positions on the bromophenyl ring) .

- Machine Learning : Train models on existing reaction datasets (e.g., substituent electronic parameters) to forecast yields under varying conditions (e.g., solvent polarity, catalyst loading) .

Research Design Considerations

Q. How can researchers design experiments to evaluate the antitubercular activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control. Compounds with IC50 < 10 µM warrant further study .

- Cytotoxicity Screening : Test selectivity via MTT assays on Vero cells; selectivity index (SI = IC50 Vero / IC50 Mtb) >10 indicates low toxicity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。